N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O5S/c24-17-5-8-19(9-6-17)32(28,29)26-11-1-2-15-3-7-18(13-20(15)26)25-23(27)16-4-10-21-22(12-16)31-14-30-21/h3-10,12-13H,1-2,11,14H2,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZRSQCOWBTIJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)N(C1)S(=O)(=O)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide is a novel compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and implications for therapeutic applications based on recent research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C19H21FN2O3S
- Molecular Weight : 376.44 g/mol
- CAS Number : 1005299-80-8
Synthesis and Characterization
The compound was synthesized through a multi-step reaction involving the introduction of a sulfonyl group and subsequent cyclization to form the tetrahydroquinoline structure. Characterization techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) were employed to confirm the structure and purity of the synthesized compound.
Antidiabetic Potential
Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives, including this compound. Research demonstrated that compounds with similar structures exhibited significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. The following table summarizes the IC50 values for various α-amylase inhibitors:
| Compound Name | IC50 (µM) |
|---|---|
| Acarbose | 2.593 |
| Myricetin | 30 |
| Compound IIa | 0.85 |
| Compound IIc | 0.68 |
The synthesized compound IIc showed promising results in vivo, significantly reducing blood glucose levels in streptozotocin-induced diabetic mice from 252.2 mg/dL to 173.8 mg/dL after multiple doses .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines revealed that certain derivatives exhibited significant anticancer activity while maintaining low toxicity towards normal cells. For instance, compound IIc demonstrated effective cytotoxicity against four cancer cell lines with IC50 values ranging from 26 to 65 µM. In contrast, it showed negligible effects on normal human embryonic kidney cells (HEK293T), indicating a favorable safety profile for potential therapeutic applications .
The mechanism by which this compound exerts its biological effects appears to be linked to its ability to inhibit α-amylase activity. By preventing the breakdown of complex carbohydrates into simpler sugars, this compound may help regulate blood sugar levels and influence insulin signaling pathways .
Case Studies and Research Findings
Several case studies have been conducted to explore the pharmacological potential of benzodioxole derivatives:
- In Vivo Antidiabetic Study : In a controlled study involving diabetic mice, administration of compound IIc resulted in a significant reduction in blood glucose levels compared to control groups.
- Cytotoxicity Assessment : A comprehensive cytotoxicity assessment across various cancer cell lines indicated that compounds derived from benzodioxole structures could selectively target cancer cells while sparing normal cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
